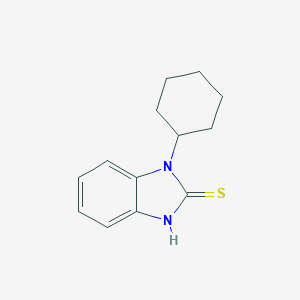

1-cyclohexyl-1H-benzimidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-cyclohexyl-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C13H16N2S and a molecular weight of 232.35 . It is an organosulfur compound that has been studied for its potential applications in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of 1-cyclohexyl-1H-benzimidazole-2-thiol and its derivatives has attracted much attention from chemists . A series of novel amide functionalized 1H-benzimidazole-2-thiol derivatives were prepared from substituted benzimidazole-2-thiol .Molecular Structure Analysis

The molecular structure of 1-cyclohexyl-1H-benzimidazole-2-thiol consists of a benzimidazole ring fused with a cyclohexyl group and a thiol group .Applications De Recherche Scientifique

Green Chemistry Synthesis

An environmentally benign method has been developed for the efficient synthesis of benzimidazole derivatives, including benzothiazole-2-thiols and benzimidazoline-2-thiones. This method utilizes water as a solvent and avoids the use of metals or ligands, highlighting a green chemistry approach that yields potentially biologically active compounds with excellent yield and broad substrate scope (Liu et al., 2017).

Anti-inflammatory Evaluation

Benzimidazole-2-thione derivatives are investigated for their anti-inflammatory activity. Synthesized through a multi-step process, these compounds have shown promising results in molecular docking experiments against cox-2 enzymes and in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model (Ganji & Agrawal, 2020).

Antimicrobial Activities

Several studies have synthesized and evaluated the antimicrobial activities of benzimidazole derivatives. These compounds have demonstrated significant activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents. Notable examples include novel 2-[[(benzoxazole/benzimidazole-2-yl)sulfanyl]acetylamino]thiazoles with demonstrated activity against various microbial strains (Kaplancıklı et al., 2004) and bis-1,2,3-triazol-1H-4-yl-substituted aryl benzimidazole-2-thiol derivatives tested for their antimicrobial activity (Aparna et al., 2020).

Corrosion Inhibition

Benzimidazole derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies have shown that such compounds effectively inhibit corrosion, with their efficiency increasing at higher concentrations. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, indicating their potential application in protecting metals from corrosion (Yadav et al., 2013).

Material Science

Benzimidazole units have been grafted onto polysulfone backbones, resulting in materials with potential applications in proton conductivity and as sensors. These materials, functionalized with benzimidazole through thio-ether linkages, exhibit stability and unique thermal properties, making them interesting candidates for further exploration in material science (Persson et al., 2006).

Propriétés

IUPAC Name |

3-cyclohexyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPHNYFVOAAXFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-1H-benzimidazole-2-thiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-furohydrazide](/img/structure/B416173.png)

![ethyl (2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416174.png)

![methyl 2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416175.png)

![methyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416177.png)

![ethyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416179.png)

![methyl 2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416185.png)

![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416187.png)

![ethyl 2-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416188.png)

![methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416190.png)

![methyl (2Z)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416192.png)

![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B416194.png)

![Ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B416195.png)

![N-[2-{3-nitrophenyl}-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B416196.png)